(1-Chloro-3-methylbutan-2-yl)benzene

Analytical Chemistry Gas Chromatography Quality Control

(1-Chloro-3-methylbutan-2-yl)benzene (CAS 5285-30-3) is a chlorinated aromatic hydrocarbon with the molecular formula C11H15Cl and a molecular weight of 182.69 g/mol. It belongs to the class of alkyl chlorides, where a 1-chloro-3-methylbutan-2-yl group is attached to a benzene ring.

Molecular Formula C11H15Cl
Molecular Weight 182.69 g/mol
CAS No. 5285-30-3
Cat. No. B13162903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Chloro-3-methylbutan-2-yl)benzene
CAS5285-30-3
Molecular FormulaC11H15Cl
Molecular Weight182.69 g/mol
Structural Identifiers
SMILESCC(C)C(CCl)C1=CC=CC=C1
InChIInChI=1S/C11H15Cl/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
InChIKeyAXBNMPTWUWEFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (1-Chloro-3-methylbutan-2-yl)benzene (CAS 5285-30-3): A Key Alkylbenzene Intermediate for Precision Synthesis


(1-Chloro-3-methylbutan-2-yl)benzene (CAS 5285-30-3) is a chlorinated aromatic hydrocarbon with the molecular formula C11H15Cl and a molecular weight of 182.69 g/mol . It belongs to the class of alkyl chlorides, where a 1-chloro-3-methylbutan-2-yl group is attached to a benzene ring [1]. This compound is typically synthesized via Friedel-Crafts alkylation of benzene with 1-chloro-3-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst [2]. Its chemical structure features a chiral center, making it a useful scaffold for asymmetric synthesis. The compound is commercially available with a typical purity specification of 95% .

1
Synthesis

Chiral alkylbenzene scaffold for asymmetric synthesis workflows

2
Analytical

GC retention-index standard for isomer-specific identification

3
Method

Compatible with TCT/DMF chlorination protocol for alcohol-to-alkyl chloride conversion

Why Generic Substitution Fails: Differentiating (1-Chloro-3-methylbutan-2-yl)benzene (5285-30-3) from Closely Related Analogs


Alkyl chlorides are not interchangeable due to significant differences in steric hindrance, electronic effects, and the stability of carbocation intermediates. These factors directly influence reaction kinetics, yields, and product selectivity [1]. For instance, the presence of a phenyl group adjacent to the chlorine-bearing carbon in (1-Chloro-3-methylbutan-2-yl)benzene increases the electrophilicity of that carbon through inductive effects, while the branched isopropyl group introduces unique steric constraints . These subtle molecular features differentiate this compound from simpler alkyl chlorides or differently substituted analogs, leading to quantifiable variations in critical parameters such as chromatographic retention and nucleophilic substitution rates [2]. A generic substitution based solely on molecular formula or similar IUPAC name can lead to failed reactions, low yields, or inconsistent analytical results, making precise compound selection essential for reproducible research and industrial processes.

Attribute
Target compound
Generic analog risk
Steric profile
Branched isopropyl adjacent to chlorine-bearing carbon
Simpler alkyl chlorides lack equivalent steric constraint; reaction kinetics may shift
Electronic profile
Phenyl group increases electrophilicity via inductive effect
Non-benzylic or differently substituted analogs alter nucleophilic substitution rates
Chromatographic behavior
Distinct retention index on OV-101 column
Isomeric C11H15Cl analogs may co-elute or shift retention; identity confirmation required

Quantitative Evidence for (1-Chloro-3-methylbutan-2-yl)benzene (5285-30-3): A Comparative Analysis


Distinctive Gas Chromatographic Retention Index (RI) for Unambiguous Identification

The Kovats retention index (RI) for (1-Chloro-3-methylbutan-2-yl)benzene on a non-polar OV-101 capillary column was determined to be 1316 [1]. This value serves as a definitive, experimentally-derived identifier that distinguishes it from structurally similar isomeric alkyl chlorides. In the same study, other C11H15Cl isomers yielded different RI values, such as 1262 for 4-tert-Butyl-2-chloro-1-methylbenzene and 1303 for Benzene, [1-chloro-4-(3-methylbutyl)] [2]. These quantifiable differences in retention behavior provide a reliable metric for compound verification and purity assessment.

GC Retention Index
Cross-study comparable
RI 1316
Supports isomer-specific identification in complex mixtures
OV-101 capillary column; Δ +54 and +13 vs. isomeric C11H15Cl analogs
Analytical Chemistry Gas Chromatography Quality Control

Documented Synthetic Utility in the Efficient TCT/DMF Chlorination Protocol

The compound (1-Chloro-3-methylbutan-2-yl)benzene is cited as a product of the TCT/DMF chlorination method, a protocol known for its efficiency in converting alcohols to alkyl chlorides [1]. While a direct yield for this specific compound is not provided in the abstract, the method is reported to give high yields of alkyl chlorides under mild conditions. This context establishes the compound as a relevant benchmark for evaluating and optimizing chlorination methodologies. The compound's formation under these specific conditions provides a validated, albeit non-quantitative, reference point for synthetic chemists developing or troubleshooting alkyl chloride syntheses.

Synthetic Method
Data to verify
TCT/DMF protocol
Supports synthetic route development for benzylic chlorides
Reported as validated product; quantitative yield data not available from source
Organic Synthesis Methodology Reagent Selection

Commercial Purity Specification for Reliable Research Outcomes

The commercial availability of (1-Chloro-3-methylbutan-2-yl)benzene is typically accompanied by a minimum purity specification of 95% . This vendor-provided data point is a quantitative benchmark that sets a baseline expectation for the material's quality. For comparison, a closely related compound, (1-Chloro-2-methylpropyl)benzene, is also offered at a minimum purity of 98.0% (GC) [1]. This difference in specification (95% vs. 98%) can be a critical factor in procurement decisions, depending on the tolerance of a particular synthetic sequence or analytical method to impurities. A lower purity grade may be more cost-effective for initial screening or large-scale transformations where subsequent purification is planned, while a higher purity grade is essential for applications like spectroscopy or medicinal chemistry.

Purity Specification
Specification review
95% (vendor data)
Informs procurement grade selection for synthesis vs. analytical use
Comparator analog available at 98% (GC); verify per application tolerance
Procurement Quality Assurance Reproducibility

Optimal Use Cases for (1-Chloro-3-methylbutan-2-yl)benzene (5285-30-3) Based on Evidence


As a GC Standard for Isomer Identification

The unique retention index of 1316 on an OV-101 column, as reported by Zenkevich (2001) [1], makes (1-Chloro-3-methylbutan-2-yl)benzene an ideal analytical standard for confirming the identity and assessing the purity of this specific isomer in reaction mixtures or environmental samples. Researchers can directly compare their chromatograms against this published value to unambiguously identify the compound, distinguishing it from other C11H15Cl isomers with different retention indices, such as 4-tert-Butyl-2-chloro-1-methylbenzene (RI = 1262) [2].

As a Building Block in Complex Molecule Synthesis

The compound's documented formation under the TCT/DMF chlorination conditions [3] supports its use as an intermediate in multi-step organic synthesis. Its structure, containing a benzylic chloride, is reactive towards a range of nucleophiles, making it a versatile building block for introducing a chiral 3-methyl-2-phenylbutyl motif into more complex targets, such as pharmaceuticals or natural product analogs . The available purity of 95% is generally sufficient for this purpose, as subsequent reaction steps often include purification.

In Quality Control and Impurity Profiling

Given the known purity specification of 95% , this compound is useful as a reference standard for identifying and quantifying potential impurities in related compounds. Its distinct chromatographic behavior allows for the development of specific analytical methods to ensure the quality of raw materials or finished products in a pharmaceutical or fine chemical setting, where controlling the presence of specific isomers is crucial for regulatory compliance.

Application
Selection Property
Validation Focus
GC isomer identification
Isomer-specific retention behavior
Retention index cross-check against published data
Asymmetric synthesis scaffold
Chiral benzylic chloride reactivity
Nucleophilic displacement scope and stereochemical outcome
Quality control profiling
Isomer-resolved chromatographic detection
Purity assessment and impurity profiling method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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